molecular formula C9H9NO4 B157051 Dimethyl 3,4-pyridinedicarboxylate CAS No. 1796-83-4

Dimethyl 3,4-pyridinedicarboxylate

Cat. No. B157051
CAS RN: 1796-83-4
M. Wt: 195.17 g/mol
InChI Key: AUQUSBAFIHOGHK-UHFFFAOYSA-N
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Description

Dimethyl 3,4-pyridinedicarboxylate is a chemical compound that is part of a broader class of pyridine derivatives. These compounds are of significant interest due to their potential applications in pharmaceuticals, particularly as calcium antagonists, and their role in various chemical reactions .

Synthesis Analysis

The synthesis of dimethyl 3,4-pyridinedicarboxylate derivatives can be achieved through various methods. One approach involves the reaction of 2-aminothiazoles with dimethyl acetylenedicarboxylate, leading to the formation of dimethyl 6-(phenylamino)- and 6-(dimethylamino)-3,4-pyridinedicarboxylates under mild conditions . Another method includes the lipase-catalyzed enantioselective hydrolysis of acyloxymethyl esters to produce chiral 4-aryl-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylates with high optical purity .

Molecular Structure Analysis

The molecular structure and spectroscopic properties of dimethyl 3,4-pyridinedicarboxylate derivatives have been characterized using various techniques such as infrared absorption spectrum (IR), proton nuclear magnetic resonance (1H NMR), ultraviolet spectrum (UV), and fluorescence techniques. X-ray single crystal diffraction has been used to confirm the structures . Density functional theory (DFT) and time-dependent density functional theory (TDDFT) calculations provide insights into the molecular structures and the molecular frontier orbital, which are crucial for understanding the structure-activity relationship .

Chemical Reactions Analysis

Dimethyl 3,4-pyridinedicarboxylate derivatives participate in a variety of chemical reactions. For instance, they can undergo [2+2] cycloaddition with 2-aminothiazoles, leading to unexpected products under thermal conditions . They are also involved in the synthesis of fused α-methylene-γ-butyrolactone derivatives when reacted with phenols in the presence of pyridine . Additionally, these compounds can be used in four-component reactions to synthesize diverse 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethyl 3,4-pyridinedicarboxylate derivatives are influenced by their molecular structure. The stability of these compounds to air oxidation and their reactivity towards peroxyl radicals in organic solutions have been studied, revealing that some derivatives exhibit significant antioxidant properties . The basicity of these compounds can be modulated by varying the electron density in the ring, which is relevant for their potential biological activity .

Scientific Research Applications

Chemical Reactions and Synthesis

  • Dimethyl 3,4-pyridinedicarboxylate is utilized in various chemical reactions and synthesis processes. For instance, it is involved in the [2+2] cycloaddition of 2-aminothiazoles and dimethyl acetylenedicarboxylate, leading to unexpected production of dimethyl 6-(phenylamino)- and 6-(dimethylamino)-3,4-pyridinedicarboxylates. This finding is significant in exploring novel synthetic routes and understanding reaction mechanisms (Alajarín et al., 2006).

Electroreductive Synthesis

  • Another significant application is in the electroreductive synthesis of dihydro- and tetrahydropyridine dicarboxylic acid derivatives. The electroreduction of pyridinedicarboxylic acid derivatives, including dimethyl 3,4-pyridinedicarboxylate, has shown high selectivity and efficiency in producing these compounds (Kita et al., 1999).

Synthesis of Heterocyclic Compounds

  • Dimethyl 3,4-pyridinedicarboxylate is instrumental in the synthesis of various heterocyclic compounds. For example, it is used in the synthesis of dimethyl heterocyclic-o-dicarboxylates, key intermediates for creating fused pyridazine derivatives (Tominaga & Ueda, 2005).

Novel Organic Reactions

  • Research has also explored its role in novel organic reactions, such as the synthesis of 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans via four-component reactions (Sun et al., 2011).

Pharmaceutical Applications

  • In the pharmaceutical domain, dimethyl 3,4-pyridinedicarboxylate has been investigated for its potential in synthesizing new drugs. For example, it was used in synthesizing dimethyl cathate and studying its pharmacological properties (Stein & Nencini, 1989).

Safety And Hazards

Dimethyl 3,4-pyridinedicarboxylate is classified as a skin irritant, serious eye irritant, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing vapors, mist, or gas. In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If not breathing, give artificial respiration .

properties

IUPAC Name

dimethyl pyridine-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-13-8(11)6-3-4-10-5-7(6)9(12)14-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQUSBAFIHOGHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00170838
Record name Dimethyl 3,4-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 3,4-pyridinedicarboxylate

CAS RN

1796-83-4
Record name Dimethyl 3,4-pyridinedicarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001796834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl 3,4-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMETHYL 3,4-PYRIDINEDICARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMETHYL 3,4-PYRIDINEDICARBOXYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
EC Kornfeld - Journal of the American Chemical Society, 1955 - ACS Publications
CllZ N/XxCH3 III latter product was formulated as III by analogy with the known reductive cleavage of pyridoxine to desoxvpyridoxine, 2 and this alternative was favored in a review by …
Number of citations: 7 pubs.acs.org
F Leonard, FE Anderson - Journal of the American Chemical …, 1955 - ACS Publications
CllZ N/XxCH3 III latter product was formulated as III by analogy with the known reductive cleavage of pyridoxine to desoxvpyridoxine, 2 and this alternative was favored in a review by …
Number of citations: 1 pubs.acs.org
Y Kita, H Maekawa, Y Yamasaki, I Nishiguchi - Tetrahedron, 2001 - Elsevier
Electroreduction of pyridinedicarboxylic acid derivatives 1a–g in methanol containing ammonium chloride using a divided cell brought about highly selective hydrogenation to give the …
Number of citations: 22 www.sciencedirect.com
JC Speelman, RM Kellogg - The Journal of Organic Chemistry, 1990 - ACS Publications
Introduction In the course of examination of the circular dichroism (CD) spectra of chiral bridged pyridines (l) 1 a CD effect at about 350 nm was observed for pyridinium salts (lb)(1)(a) …
Number of citations: 11 pubs.acs.org
M Hajibabaei, F Shafiei… - Journal of the Chinese …, 2020 - Wiley Online Library
Pyridines are compounds with a wide range of biological activities and they are the basis of several groups of drugs. In this study, the relationship between molecular descriptors and …
Number of citations: 2 onlinelibrary.wiley.com
PAJ Janssen, D Zivkovic, P Demoen - Journal of the American …, 1955 - ACS Publications
Dehydration of Amino Amides of the Amidone Series Page 1 Aug. Notes 4423 continued for 7 hours. The boiling reaction mixture was filtered through a heated funnel into 1.5 liters of …
Number of citations: 6 pubs.acs.org
F Palacios, E Herrán, G Rubiales, C Alonso - Tetrahedron, 2007 - Elsevier
Reaction of N-vinylic phosphazenes with α,β-unsaturated ketones leads to the formation of pyridines derived from β-amino acids in a regioselective fashion. The use of functionalized …
Number of citations: 25 www.sciencedirect.com
PA Keller, MK Abdel-Hamid… - Pyridines: From Lab to …, 2013 - books.google.com
This chapter will present the synthesis of basic pyridines functionalised in various positions with a range of different substituents. The discussion will highlight the advantages of each …
Number of citations: 1 books.google.com
SNM Najibullah, J Ahamad, S Sultana… - Emirates Journal of Food …, 2023 - ejfa.me
Olea europaea Linn.(Olive) is considered as essential component of Mediterranean diets. Olive leaves, fruits, and oil are traditionally known for several health benefits including …
Number of citations: 1 www.ejfa.me
J Hahm - Langmuir, 2014 - ACS Publications
Protein adsorption onto polymer surfaces is a very complex, ubiquitous, and integrated process, impacting essential areas of food processing and packaging, health devices, diagnostic …
Number of citations: 39 pubs.acs.org

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